4-[(3-Methylphenoxy)methyl]piperidine
Description
Contextualization within Piperidine (B6355638) Derivatives Research
Research into 4-[(3-Methylphenoxy)methyl]piperidine is firmly rooted in the extensive field of piperidine derivative chemistry. The piperidine motif is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals. nih.gov Consequently, the synthesis and biological evaluation of novel piperidine derivatives is a highly active area of investigation. Scientists explore how modifying the substituents at various positions on the piperidine ring can influence a compound's pharmacological properties.
The research context for this compound involves its use as a specific analog within libraries of related compounds. These libraries are created to systematically probe the chemical space around a biological target. For instance, research programs investigating G-protein coupled receptors (GPCRs), ion channels, and transporters often synthesize series of 4-substituted piperidines to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Studies frequently focus on the impact of the substituent at the 4-position of the piperidine ring, exploring variations in size, electronics, and flexibility to enhance interaction with protein binding sites. nih.gov
Significance of the Piperidine Core in Medicinal Chemistry and Drug Discovery
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This distinction arises from its frequent appearance in a vast number of biologically active compounds, including over 100 commercially available drugs targeting a wide array of conditions. afasci.com The significance of the piperidine core stems from several key features:
Structural Versatility: The piperidine ring is a non-planar, three-dimensional structure that can adopt various conformations, most commonly a chair conformation. This allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets like proteins and enzymes. afasci.com
Physicochemical Properties: The nitrogen atom in the piperidine ring is typically basic (a secondary amine in the parent structure), allowing it to be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues in a receptor's binding pocket and often improves aqueous solubility.
Synthetic Accessibility: A multitude of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists. nih.govdtic.mil These methods range from the reduction of pyridine (B92270) precursors to complex multi-component cascade reactions. nih.gov
Improved Pharmacokinetics: The incorporation of a piperidine moiety can enhance a molecule's drug-like properties, such as membrane permeability and metabolic stability, which are essential for oral bioavailability and a suitable duration of action. nih.gov
These attributes have led to the integration of the piperidine core into drugs across numerous therapeutic areas, including psychiatry, neurology, and pain management. afasci.comresearchgate.net
Table 1: Examples of Marketed Drugs Containing a Piperidine Moiety This table provides examples of well-known drugs to illustrate the importance of the piperidine scaffold and does not imply any direct relationship with this compound.
| Drug Name | Therapeutic Class |
| Methylphenidate | CNS Stimulant |
| Haloperidol | Antipsychotic |
| Fentanyl | Opioid Analgesic |
| Donepezil | Acetylcholinesterase Inhibitor |
| Loratadine | Antihistamine |
| Paroxetine | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) |
Research Trajectory and Current Focus Areas for this compound and Analogs
The research trajectory for this compound itself is not one of a standalone therapeutic agent but rather as a key analog and chemical building block within larger drug discovery programs. Its primary role in the scientific literature is as a reference compound or a data point in structure-activity relationship (SAR) studies aimed at optimizing lead compounds for specific biological targets. The compound is commercially available as a research chemical, often described as a pharmaceutical intermediate, underscoring its role in the synthesis of more complex molecules. thermofisher.com
Current research focus for analogs of this compound is predominantly centered on agents acting within the central nervous system (CNS). Specific areas of investigation include:
Dopamine (B1211576) Receptor Ligands: A significant research application for analogs of this compound has been in the development of ligands for dopamine receptors. In one study exploring antagonists for the dopamine D4 receptor (D4R), a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were synthesized and evaluated. Within this series, the analog featuring a 3-methylphenoxy group—structurally very similar to the title compound—was found to be a potent binder. This research highlights the importance of the specific substitution pattern on the phenoxy ring for achieving high affinity at this particular receptor.
T-Type Calcium Channel Inhibitors: Research into 1,4-substituted piperidines has identified potent and selective inhibitors of T-type calcium channels. nih.gov These channels are implicated in conditions like neuropathic pain and epilepsy. While not mentioning the 3-methylphenoxy analog specifically, these studies establish that the 4-substituted piperidine scaffold is a promising template for developing drugs that modulate CNS ion channels. afasci.comresearchgate.net
Serotonin and Norepinephrine Reuptake Inhibitors: The broader class of (phenoxymethyl)piperidine derivatives has been explored for its potential to inhibit the reuptake of key neurotransmitters like serotonin. This line of research is aimed at developing new antidepressant or anxiolytic agents. The structural similarity of this compound to known serotonin reuptake inhibitors (SSRIs) makes it and its analogs relevant scaffolds for such investigations.
The collective research indicates that the future direction for compounds like this compound will likely continue to be as tools in medicinal chemistry to fine-tune the properties of new CNS-acting agents.
Table 2: Research Findings on a Structurally Related Analog This table presents data for a close analog of this compound from a study on Dopamine D4 Receptor antagonists.
| Compound | Target | Assay Type | Result (Kᵢ) |
| 4,4-difluoro-3-[(3-methylphenoxy)methyl]piperidine derivative | Human Dopamine D4 Receptor | Radioligand Binding Assay | 13 nM |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3-methylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXCLKXDHNOUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285635 | |
| Record name | 4-[(3-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63608-41-3 | |
| Record name | 4-[(3-Methylphenoxy)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63608-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 3 Methylphenoxy Methyl Piperidine
Established Synthetic Routes for 4-[(3-Methylphenoxy)methyl]piperidine
The most prominent and established method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comchem-station.comyoutube.com This classical nucleophilic substitution reaction provides a straightforward approach to forming the ether linkage, which is a key structural feature of the molecule. The synthesis typically involves two main precursors: a piperidine (B6355638) derivative bearing a leaving group on the 4-methyl position and the deprotonated form of 3-methylphenol (m-cresol).
A common and practical approach commences with a commercially available and protected piperidine synthon, N-Boc-4-hydroxymethylpiperidine. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534). researchgate.net The resulting N-Boc-4-(tosyloxymethyl)piperidine or N-Boc-4-(mesyloxymethyl)piperidine then undergoes a nucleophilic substitution reaction with the sodium or potassium salt of m-cresol (B1676322). The cresolate anion, a potent nucleophile, is typically generated in situ by treating m-cresol with a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). masterorganicchemistry.comchem-station.com The final step involves the deprotection of the piperidine nitrogen by removing the Boc group under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the target compound, this compound.
An alternative, albeit less common, strategy involves the reaction of a pre-formed 4-(chloromethyl)piperidine (B1605206) or 4-(bromomethyl)piperidine (B1600657) derivative with the cresolate anion. However, the synthesis and stability of these haloalkylpiperidines can be more challenging compared to the tosylate or mesylate derivatives.
The following table summarizes a plausible and established synthetic route based on the Williamson ether synthesis.
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| 1 | N-Boc-4-hydroxymethylpiperidine | p-Toluenesulfonyl chloride | Triethylamine, Dichloromethane, 0 °C to room temperature | N-Boc-4-(tosyloxymethyl)piperidine |
| 2 | N-Boc-4-(tosyloxymethyl)piperidine | m-Cresol | Sodium hydride, DMF, room temperature to elevated temperature | N-Boc-4-[(3-Methylphenoxy)methyl]piperidine |
| 3 | N-Boc-4-[(3-Methylphenoxy)methyl]piperidine | - | Trifluoroacetic acid, Dichloromethane, room temperature | This compound |
Synthesis of Novel Derivatives and Analogs of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of novel derivatives and analogs. These modifications can be strategically introduced on the piperidine ring, the phenoxy moiety, or the ether linker, allowing for the fine-tuning of the compound's properties.
Strategies for Substituent Modification on the Piperidine Ring
The secondary amine of the piperidine ring is a prime site for functionalization. Standard N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents.
N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine in a suitable solvent like acetonitrile or DMF. youtube.com Reductive amination is another powerful method, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form N-substituted derivatives. organic-chemistry.org
N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or anhydrides in the presence of a base. This leads to the formation of amide derivatives. acs.org
Introduction of Substituents on the Piperidine Ring Carbon Skeleton: The synthesis of analogs with substituents directly on the carbon framework of the piperidine ring often requires starting from a pre-functionalized piperidine precursor. For instance, using a substituted piperidin-4-one in the initial stages of the synthesis allows for the introduction of substituents at various positions of the ring. The synthesis of spirocyclic derivatives at the 4-position of the piperidine ring has also been reported as a strategy to create novel analogs. beilstein-journals.org
The following table provides examples of strategies for modifying the piperidine ring.
| Modification Strategy | Reactants | Reagents and Conditions | Resulting Derivative |
| N-Alkylation | This compound, Methyl Iodide | K2CO3, Acetonitrile | 1-Methyl-4-[(3-methylphenoxy)methyl]piperidine |
| N-Acylation | This compound, Acetyl Chloride | Triethylamine, Dichloromethane | 1-Acetyl-4-[(3-methylphenoxy)methyl]piperidine |
| Reductive Amination | This compound, Acetone | Sodium triacetoxyborohydride, Dichloroethane | 1-Isopropyl-4-[(3-methylphenoxy)methyl]piperidine |
Strategies for Substituent Modification on the Phenoxy Moiety
Modifications on the phenoxy ring are typically achieved by starting with an appropriately substituted phenol (B47542) in the Williamson ether synthesis. This approach allows for the introduction of a wide array of functional groups at various positions of the aromatic ring.
Substitution on the Aromatic Ring: By employing substituted m-cresols (e.g., fluoro-, chloro-, methoxy-substituted m-cresols) in the Williamson ether synthesis, a library of analogs with different electronic and steric properties on the phenoxy moiety can be generated. chemrxiv.org The choice of the starting phenol is a key determinant of the final product's structure.
Bioisosteric Replacement: The phenyl ring can be replaced with various heteroaromatic rings to explore different pharmacophoric features. For example, pyridyl or pyrimidinyl ethers can be synthesized by reacting the corresponding hydroxypyridine or hydroxypyrimidine with the N-Boc-4-(tosyloxymethyl)piperidine intermediate.
The table below illustrates strategies for phenoxy moiety modification.
| Modification Strategy | Starting Phenol | Resulting Analog |
| Halogen Substitution | 4-Fluoro-3-methylphenol | 4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine |
| Alkoxy Substitution | 4-Methoxy-3-methylphenol | 4-[(4-Methoxy-3-methylphenoxy)methyl]piperidine |
| Bioisosteric Replacement | 2-Hydroxypyridine | 4-[(Pyridin-2-yloxy)methyl]piperidine |
Approaches to Linker Modifications within the Core Structure
Homologation: The length of the linker can be extended by using a longer chain alcohol on the piperidine ring, such as N-Boc-4-(2-hydroxyethyl)piperidine, which would then be subjected to the Williamson ether synthesis.
Introduction of Different Functional Groups: The ether linkage can be replaced by other functional groups. For example, a thioether linkage can be introduced by reacting a 4-(thiomethyl)piperidine derivative with a suitable m-cresol derivative. Amine or amide linkers can also be synthesized through appropriate multi-step synthetic sequences.
Conformational Constraint: Introducing rigidity into the linker can be achieved by incorporating cyclic structures or double bonds. For instance, using a starting material with a double bond in the linker and subsequent modifications can lead to conformationally restricted analogs.
Advanced Synthetic Techniques in Piperidine Chemistry
Beyond the classical methods, advanced synthetic techniques offer powerful tools for the construction of the piperidine core of this compound and its analogs, often with high levels of stereocontrol.
Intramolecular Cyclization Methods
Intramolecular cyclization reactions are particularly effective for the stereoselective synthesis of substituted piperidines. nih.gov These methods involve the formation of the piperidine ring from an acyclic precursor containing both the nucleophile (typically an amine) and the electrophile.
Aza-Michael Addition: The intramolecular aza-Michael addition is a widely used method for the synthesis of piperidinones, which can then be further elaborated to the desired piperidine derivatives. ntu.edu.sgacs.orgresearchgate.net This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. For example, an acyclic precursor containing both an amino group and a dienone moiety can undergo a tandem aza-Michael addition to form a piperidinone ring.
Dieckmann Condensation: The Dieckmann condensation is an intramolecular version of the Claisen condensation and is effective for the synthesis of cyclic β-keto esters. masterorganicchemistry.comchadsprep.com A suitably substituted acyclic diester containing a nitrogen atom can be cyclized to form a piperidine ring with a keto and an ester functionality, which can then be further modified. For instance, the condensation of a primary amine with two moles of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation, is a common route to 4-piperidones. dtic.mil
Reductive Amination/Cyclization: An intramolecular reductive amination of a δ-amino ketone or aldehyde can directly lead to the formation of a piperidine ring. This one-pot reaction is an efficient way to construct the heterocyclic core.
Radical Cyclization: Intramolecular radical cyclization of unsaturated N-centered radicals offers another route to the piperidine skeleton. rsc.org These reactions are often initiated by a radical initiator and can proceed with high stereoselectivity.
These advanced methods provide access to a wide range of substituted piperidine scaffolds that can serve as key intermediates in the synthesis of complex analogs of this compound.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comnih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the principles of microwave heating can be applied to the established synthetic routes.
For the Williamson ether synthesis, microwave irradiation can significantly reduce the reaction time required for the etherification of 3-methylphenol with a 4-(halomethyl)piperidine derivative. researchgate.netnih.gov The use of a sealed vessel allows for the reaction to be conducted at temperatures above the boiling point of the solvent, dramatically increasing the reaction rate. This can lead to a more efficient process with reduced energy consumption. youtube.com
Similarly, microwave assistance can be beneficial in the reductive amination pathway. The formation of the initial imine or enamine intermediate can be accelerated, and the subsequent reduction can also be performed under microwave irradiation. This can be particularly advantageous in overcoming the activation energy barriers of the reaction, leading to a more rapid and efficient synthesis. nih.gov The application of microwave technology in the synthesis of related heterocyclic compounds has demonstrated its potential for improving synthetic outcomes. nih.gov
Optimization of Synthetic Yields and Purity for Research Applications
The optimization of synthetic protocols is crucial for obtaining this compound in high yield and purity, which is essential for its use in research applications where compound integrity is paramount. Several factors can be systematically varied to enhance the efficiency of the synthesis.
In the context of the Williamson ether synthesis, the choice of base, solvent, and temperature plays a critical role. Stronger bases such as sodium hydride (NaH) can be employed to ensure complete deprotonation of 3-methylphenol, which can drive the reaction towards completion. The selection of an appropriate solvent that effectively solvates the ions while not interfering with the SN2 reaction is also crucial. Optimization of the reaction temperature and time is necessary to maximize the yield while minimizing the formation of byproducts.
For the reductive amination route, the pH of the reaction medium is a key parameter to control. The formation of the iminium ion is favored under mildly acidic conditions; however, strongly acidic conditions can protonate the amine reactant, rendering it non-nucleophilic. youtube.comyoutube.com Therefore, careful control of the pH is necessary to balance iminium ion formation and the reactivity of the reducing agent. The choice of the reducing agent can also be optimized; for instance, sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride due to its lower toxicity.
Purification of the final compound is typically achieved through column chromatography on silica (B1680970) gel. The selection of an appropriate eluent system is critical for separating the desired product from any unreacted starting materials or byproducts. The purity of the final compound is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A summary of potential reaction parameters for optimization is presented in the table below.
Table 1: Key Parameters for Synthesis Optimization of this compound
| Synthetic Route | Parameter | Options | Goal of Optimization |
| Williamson Ether Synthesis | Base | NaH, K2CO3, Cs2CO3 | Complete deprotonation of phenol, increase nucleophilicity. |
| Solvent | DMF, DMSO, Acetonitrile | Facilitate SN2 reaction, improve solubility of reactants. | |
| Temperature | Room Temperature to 100°C | Increase reaction rate, minimize side reactions. | |
| Leaving Group | -Cl, -Br, -OTs | Enhance the rate of nucleophilic substitution. | |
| Reductive Amination | Reducing Agent | NaBH3CN, NaBH(OAc)3 | Selective reduction of iminium ion, improve safety profile. |
| pH | 4-6 | Optimize iminium ion formation and stability. | |
| Solvent | Dichloromethane, Methanol (B129727) | Solubilize reactants and intermediates. | |
| Aldehyde/Amine Ratio | 1:1 to 1:1.2 | Drive the reaction to completion, minimize unreacted starting material. | |
| Purification | Chromatography | Silica Gel Column | Isolate the target compound with high purity. |
| Eluent System | Hexane/Ethyl Acetate (B1210297), Dichloromethane/Methanol | Achieve optimal separation of product from impurities. |
Structure Activity Relationship Sar Studies of 4 3 Methylphenoxy Methyl Piperidine Derivatives
Impact of Structural Modifications on Biological Activity
The biological activity of 4-[(3-Methylphenoxy)methyl]piperidine derivatives is highly sensitive to structural changes in all three key regions of the molecule: the phenoxy ring, the piperidine (B6355638) ring, and the linking methyl group.
Substituent Effects on Potency and Selectivity
The nature and position of substituents on the phenoxy ring play a pivotal role in determining the potency and selectivity of these compounds. Research has shown that the introduction of various functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
For instance, in studies on derivatives of the related 4-phenoxymethylpiperidine scaffold, modifications to the phenoxy ring have been shown to significantly impact activity. In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, the introduction of a cyano group at the 4-position of the phenoxy ring (4-cyanophenoxy) resulted in a compound with a high binding affinity (Ki = 1.7 nM) for the dopamine (B1211576) D4 receptor. chemrxiv.org Similarly, a 3,4-difluorophenoxy derivative also exhibited potent binding (Ki = 2.7 nM). chemrxiv.org The addition of a fluorine atom to the 4-cyano-3-fluorophenoxy derivative led to a slight decrease in activity (Ki = 21 nM), illustrating the nuanced effects of polysubstitution. chemrxiv.org
The position of substituents is also critical. A comparison between 3-cyanophenoxy and 4-cyanophenoxy analogs revealed that the 3-cyano derivative was less potent, suggesting that the electronic nature and placement of the withdrawing group influence activity. chemrxiv.org Furthermore, replacing a 4-fluoro substituent with a 4-chloro group resulted in a loss of binding affinity. researchgate.net
The following table summarizes the binding affinities of various substituted phenoxymethylpiperidine derivatives for the dopamine D4 receptor, highlighting the impact of different substituents on potency.
| Substituent on Phenoxy Ring | Binding Affinity (Ki, nM) |
| 4-cyanophenoxy | 1.7 |
| 3,4-difluorophenoxy | 2.7 |
| 4-fluoro-3-methylphenoxy | 6.5 |
| 4-cyano-3-fluorophenoxy | 21 |
| 3-cyanophenoxy | 59.6 |
| 4-chlorophenoxy | 53 |
| 3-fluorophenoxy | 85 |
| 3,4-difluorophenyl | 135 |
Data sourced from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs. chemrxiv.orgresearchgate.net
Influence of Stereochemistry on Pharmacological Profiles
Stereochemistry is another crucial factor that can dramatically alter the pharmacological profile of this compound derivatives. The presence of chiral centers, either on the piperidine ring or on any substituents, can lead to stereoisomers with distinct biological activities. This is because biological targets such as receptors and enzymes are themselves chiral, and therefore may interact differently with each enantiomer or diastereomer of a chiral drug.
For example, in studies of related piperidine derivatives, the stereoisomerism of the molecule was found to be a key determinant of its activity as a 5-HT2C receptor agonist. nih.gov Similarly, research on nipecotic acid derivatives, which contain a piperidine ring, has demonstrated that the (S)-enantiomer is a more potent inhibitor of the murine GABA transporter type 4 (mGAT4) than its (R)-counterpart. nih.gov This highlights the importance of controlling stereochemistry during the synthesis and evaluation of these compounds to optimize their desired pharmacological effects.
Systematic Elucidation of Key Pharmacophores within the this compound Scaffold
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, systematic studies have helped to identify the key pharmacophoric elements responsible for its activity.
These elements generally include:
A basic nitrogen atom: The nitrogen within the piperidine ring is typically protonated at physiological pH, allowing it to form an ionic bond with an acidic residue in the binding site of the target protein.
A hydrogen bond acceptor: The ether oxygen atom in the (phenoxymethyl) linker can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor in the receptor.
An aromatic ring: The phenoxy group provides a hydrophobic region that can engage in van der Waals or pi-stacking interactions with aromatic amino acid residues in the binding pocket.
Pharmacophore modeling studies on related monoamine reuptake inhibitors have further refined this understanding. nih.govnih.gov These models often highlight the importance of the distance and relative orientation between the basic nitrogen, the aromatic ring, and other functional groups for optimal binding.
Correlation of Structural Features with Specific Biological Interactions
Building on the concept of the pharmacophore, SAR studies aim to correlate specific structural features with precise interactions at the molecular level. For instance, the introduction of electron-withdrawing groups, such as fluoro or cyano groups, on the phenoxy ring can alter the electrostatic potential of the molecule, potentially leading to stronger interactions with positively charged regions of the binding site. chemrxiv.org
Molecular docking simulations have been employed to visualize and understand these interactions. nih.govnih.gov These computational studies can predict how a ligand binds within the active site of a protein, providing insights into the specific amino acid residues involved in the interaction. For example, a docking model of a potent monoamine neurotransmitter reuptake inhibitor revealed how the molecule fits into the binding pocket and which residues are crucial for its inhibitory activity. nih.gov
SAR as a Foundation for Targeted Compound Design
The ultimate goal of SAR studies is to provide a rational basis for the design of new and improved compounds. By understanding which structural modifications lead to enhanced potency, selectivity, or other desirable properties, medicinal chemists can focus their synthetic efforts on molecules with a higher probability of success.
For example, the knowledge that a 4-cyanophenoxy group leads to high affinity for the D4 receptor can guide the design of new D4 antagonists. chemrxiv.orgresearchgate.net Similarly, understanding the stereochemical requirements for activity allows for the synthesis of enantiomerically pure compounds, which can have improved efficacy and reduced side effects. The principles of SAR are fundamental to modern drug discovery, enabling the transformation of a lead compound into a clinical candidate through an iterative process of design, synthesis, and biological evaluation. nih.govnih.gov
Biological Activity and Pharmacological Applications of 4 3 Methylphenoxy Methyl Piperidine Analogs
Enzyme Inhibition Studies
The ability of 4-[(3-Methylphenoxy)methyl]piperidine analogs to modulate the activity of specific enzymes is a key area of investigation in drug discovery.
Mechanistic Investigations of Enzyme Inhibition
The mechanism of enzyme inhibition by piperidine (B6355638) derivatives often involves competitive binding to the active site of the enzyme. For example, in the case of cholinesterase inhibitors, the piperidine moiety can interact with the peripheral anionic site or the catalytic active site of the enzyme, thereby blocking the binding of the natural substrate, acetylcholine (B1216132). The nature and substitution pattern of the aromatic ring connected to the piperidine core play a crucial role in determining the potency and selectivity of inhibition.
Receptor Binding and Ligand Activity
Analogs of this compound have been shown to interact with a variety of receptor systems, including opioid receptors, G-protein coupled receptors (GPCRs), and sigma receptors.
Affinity and Selectivity for Receptor Targets (e.g., Opioid Receptors, GPCRs)
Research into phenoxymethylpiperidine analogs has revealed significant affinity and selectivity for various receptor targets. A study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds identified potent dopamine (B1211576) D4 receptor (D4R) antagonists. chemrxiv.org In this series, a compound with a 4-fluoro-3-methylphenoxy group exhibited a high binding affinity with a K_i value of 6.5 nM. chemrxiv.org This highlights the importance of the substitution pattern on the phenoxy ring for receptor affinity.
In the realm of opioid receptors, structure-activity relationship studies of piperidine derivatives are extensive. nih.govacs.orglboro.ac.uk While direct data for this compound is scarce, related structures with a 4-substituted piperidine core are known to act as potent and selective ligands for mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.govacs.org For instance, certain 3-methyl-4-(3-hydroxyphenyl)piperazine analogs, which share structural similarities, have been identified as selective kappa opioid receptor antagonists. acs.orgnih.gov The nature of the substituent on the piperidine nitrogen and the stereochemistry of the molecule are critical determinants of affinity and selectivity. nih.gov
Furthermore, phenoxyalkylpiperidines have been developed as high-affinity ligands for the sigma-1 (σ1) receptor. uniba.it In a series of N-[(4-methoxyphenoxy)ethyl]piperidines, a 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the σ1 subtype, with K_i values in the nanomolar range. uniba.it
The following table summarizes the receptor binding affinities of some 4-(phenoxymethyl)piperidine (B1622545) analogs:
| Compound/Analog | Receptor Target | Binding Affinity (K_i) |
| 4-Fluoro-3-methylphenoxy analog of 4,4-difluoro-3-(phenoxymethyl)piperidine | Dopamine D4 Receptor | 6.5 nM chemrxiv.org |
| N-[(4-Methoxyphenoxy)ethyl]-4-methylpiperidine | Sigma-1 (σ1) Receptor | 0.89–1.49 nM uniba.it |
Characterization of Agonist, Antagonist, and Modulatory Activities
The functional activity of these analogs at their respective receptors is a crucial aspect of their pharmacological profile. The 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were characterized as antagonists at the dopamine D4 receptor. chemrxiv.org
In the context of opioid receptors, piperidine-based compounds can act as agonists, antagonists, or biased agonists, depending on their specific structural features. nih.govnih.gov For example, some synthetic opioids with a piperidine core are potent µ-opioid receptor agonists, while modifications can lead to antagonist activity. nih.gov The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), is an active area of research for developing safer opioid analgesics. nih.gov
For sigma-1 receptor ligands, the functional characterization can be complex, with compounds exhibiting agonist, antagonist, or modulatory properties. uniba.it The functional activity of phenoxyalkylpiperidines at the sigma-1 receptor has been linked to potential therapeutic effects in neurological disorders. uniba.it
Studies on Choline (B1196258) Transporter Inhibition
The high-affinity choline transporter (CHT) is a critical component in the synthesis of the neurotransmitter acetylcholine and represents another potential target for piperidine derivatives. frontiersin.orgnih.gov Inhibition of the CHT can have significant effects on cholinergic neurotransmission.
While direct studies on this compound are not available, research on other piperidine-containing compounds has demonstrated their ability to inhibit choline transport. For example, the acetylcholinesterase inhibitor rivastigmine, which contains a carbamate (B1207046) moiety but lacks the phenoxymethyl (B101242) group, has been shown to competitively inhibit choline uptake, albeit with a relatively low affinity (K_i of 1.01 mM). biomolther.org Other studies have identified novel inhibitors of the choline transporter, highlighting that the transporter can be targeted by small molecules that are not necessarily choline analogs. nih.gov The inhibition of the high-affinity choline transporter by certain compounds has been shown to be competitive, suggesting they bind to the same site as choline. nih.gov
The potential for this compound analogs to inhibit the choline transporter would depend on their structural similarity to known inhibitors and their ability to interact with the binding pocket of the transporter. Further research is needed to explore this specific activity.
Modulation of Biochemical Pathways
The interaction of small molecules with cellular signaling pathways is a cornerstone of modern drug discovery. Understanding how this compound analogs engage with these intricate networks provides insight into their potential therapeutic effects.
Investigation of Interactions with Cellular Signaling Pathways
Research into 4-(phenoxymethyl)piperidine analogs has revealed their potential to interact with key signaling molecules. A significant area of investigation has been their activity as dopamine receptor antagonists. Specifically, analogs of 4,4-difluoro-3-(phenoxymethyl)piperidine have been synthesized and characterized as potent and selective antagonists of the dopamine D4 receptor (D4R). nih.govnih.govchemrxiv.org The dopamine D4 receptor is highly expressed in the cortico-basal ganglia network, which is involved in motor control, motivation, and cognition. nih.govchemrxiv.org
The development of selective D4 receptor antagonists is of interest for their potential therapeutic applications, including in conditions such as L-DOPA-induced dyskinesias in Parkinson's disease. nih.govnih.gov Preclinical studies have suggested that selective D4 antagonists may alleviate these motor complications without compromising the antiparkinsonian effects of L-DOPA. nih.gov
Impact on Neurotransmitter Systems
The primary impact of this compound analogs on neurotransmitter systems, as identified in preclinical research, is their modulation of the dopaminergic system. The antagonism of the D4 receptor by these compounds highlights their potential to influence dopamine-mediated signaling in the brain. nih.govnih.govchemrxiv.org
Structure-activity relationship (SAR) studies on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have demonstrated that substitutions on the phenoxy ring significantly influence their binding affinity for the D4 receptor. For instance, a 4-fluoro-3-methylphenoxy substitution resulted in a compound with a high binding affinity. chemrxiv.org The table below summarizes the in vitro binding affinities of selected 4,4-difluoro-3-(phenoxymethyl)piperidine analogs for the human dopamine D4 receptor.
| Compound | Substitution on Phenoxy Ring | D4R Ki (nM) |
| Analog 1 | 3-Methyl | 13 |
| Analog 2 | 4-Fluoro-3-methyl | 6.5 |
| Analog 3 | 3,4-Difluoro | 2.7 |
| Analog 4 | 4-Cyano | 1.7 |
| Analog 5 | 3-Fluoro | 85 |
Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs. chemrxiv.org
These findings underscore the potential of this chemical scaffold to selectively target components of the dopaminergic system, offering a promising avenue for the development of novel neuropharmacological agents.
Exploration of Therapeutic Potential in Preclinical Models
The therapeutic potential of novel chemical entities is initially explored in preclinical models, which can provide valuable insights into their pharmacological properties and potential applications. This section reviews the preclinical evaluation of this compound analogs in various therapeutic areas, excluding any data from human clinical trials.
Antimicrobial Activity Assessments (Antibacterial, Antifungal)
The piperidine scaffold is a common feature in compounds with demonstrated antimicrobial properties. Various derivatives of piperidine have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. biomedpharmajournal.orgbiointerfaceresearch.comresearchgate.netyu.edu.jo
Studies on piperidin-4-one derivatives have shown that these compounds can exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biomedpharmajournal.orgbiointerfaceresearch.com The introduction of a thiosemicarbazone moiety to the piperidin-4-one core has been reported to enhance antifungal activity. biomedpharmajournal.org
While specific data on the antimicrobial activity of this compound is not extensively available, the broader class of piperidine derivatives has shown promise. For example, some piperidine derivatives have been found to be active against various bacterial strains, with their efficacy often compared to standard antibiotics like ampicillin. biomedpharmajournal.org The table below presents the antibacterial activity of two synthesized piperidine derivatives from a study.
| Compound | Test Organism | Zone of Inhibition (mm) |
| Derivative A | Staphylococcus aureus | 12 |
| Escherichia coli | 10 | |
| Derivative B | Staphylococcus aureus | 15 |
| Escherichia coli | 13 | |
| Ampicillin (Standard) | Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
Data adapted from a study on new piperidine derivatives. biointerfaceresearch.com
Further research is required to specifically evaluate the antibacterial and antifungal potential of this compound and its close analogs.
Antitubercular Activity Research
Tuberculosis remains a significant global health challenge, and the discovery of new antitubercular agents is a priority. The piperidine moiety has been incorporated into various compounds with the aim of developing novel treatments for tuberculosis. nih.gov
Research on N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, which contain a piperazine (B1678402) ring (a related six-membered heterocycle with two nitrogen atoms), has shown promising activity against Mycobacterium tuberculosis. nih.gov One compound with a trifluoromethyl substitution demonstrated a minimum inhibitory concentration (MIC) of 3.125 μg/ml. nih.gov
While direct evidence for the antitubercular activity of this compound is limited, the known activity of other piperidine-containing compounds suggests that this scaffold could be a starting point for the design of new antitubercular agents. A study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a compound with a phenoxyphenyl group, showed promising anti-TB activity against both H37Rv and multi-drug-resistant strains of M. tuberculosis. mdpi.com This suggests that the phenoxy moiety, present in the target compound of this article, could be a valuable component in antitubercular drug design.
Neuropharmacological Applications (e.g., Analgesic Properties)
The piperidine ring is a key pharmacophore in many centrally acting agents, including analgesics. nih.govnih.gov The 4-phenylpiperidine (B165713) structure, for instance, is a well-known feature of opioid analgesics. nih.gov
Studies on a series of 4-(m-hydroxyphenyl)piperidine analogs have explored their analgesic activity. nih.gov These compounds have been shown to bind to opioid receptors and exhibit both agonist and antagonist effects, depending on their specific substitutions. nih.gov
While research specifically on the analgesic properties of this compound is not widely published, the established role of the piperidine scaffold in modulating pain pathways suggests that this class of compounds could possess analgesic potential. Further investigation into the interaction of these analogs with opioid and other pain-related receptors is warranted to explore this possibility. The analgesic activities of some 3-(arylpiperidinomethyl)-2-benzoxazolinone derivatives have been investigated and found to be higher than that of O-acetylsalicylic acid in a modified Koster's test. sigmaaldrich.com
Insulin (B600854) Sensitivity Enhancement Studies
The global rise in metabolic syndrome, characterized by insulin resistance and an elevated risk of type 2 diabetes, has spurred the search for novel insulin-sensitizing agents. Thiazolidinediones (TZDs), which are activators of peroxisome proliferator-activated receptor-gamma (PPARγ), have been effective but are associated with adverse effects, highlighting the need for alternatives. nih.gov Research has turned to various heterocyclic compounds, including those with a piperidine core, as promising scaffolds for developing new antihyperglycemic agents. nih.gov
Piperidine derivatives have shown potential in modulating pathways related to insulin sensitivity. For instance, piperine (B192125), a well-known alkaloid containing a piperidine ring, has been shown to ameliorate insulin resistance in obese mice by inhibiting metabolic inflammation. nih.gov Studies on monosodium glutamate-induced obese mice demonstrated that piperine treatment significantly lowered fasting blood glucose, improved glucose tolerance, and enhanced insulin sensitivity. nih.gov The mechanism is believed to involve the downregulation of pro-inflammatory cytokines in adipose tissue. nih.gov
Furthermore, other piperidine derivatives have been investigated for their antidiabetic properties. The DPP-4 inhibitor alogliptin, which contains a piperidine moiety, has demonstrated potent and selective inhibition of DPP-4, leading to improved glucose tolerance in animal models. mdpi.com A novel derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, exhibited significant in vitro inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. mdpi.com While direct studies on this compound are limited, the consistent antidiabetic activity observed in structurally related analogs suggests that this chemical family is a viable starting point for designing new agents to enhance insulin sensitivity.
Table 1: Antidiabetic Activity of Select Piperidine Derivatives
| Compound | Target/Model | Observed Effect | Reference |
|---|---|---|---|
| Piperine | MSG-induced obese mice | Reduced fasting blood glucose and improved insulin sensitivity. | nih.gov |
| Alogliptin | DPP-4 Enzyme | Potent and selective inhibition (IC50 < 10 nM). | mdpi.com |
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase Enzyme | High in vitro inhibition (97.30%). | mdpi.com |
Anti-osteoporosis Research via Cathepsin K Inhibition
Cathepsin K (CatK) is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. nih.govnih.gov Its critical role in breaking down bone matrix proteins, particularly type I collagen, makes it a prime target for anti-resorptive therapies aimed at treating osteoporosis. nih.gov The development of selective CatK inhibitors represents a promising therapeutic strategy, and piperidine-based structures have been explored for this purpose. nih.gov
Research into novel piperidine-3-carboxamide derivatives has yielded potent CatK inhibitors. nih.gov Through a process of synthesis and biological evaluation, compounds were identified that demonstrated significant inhibitory activity. For example, one derivative, designated as compound H-9, exhibited a half-maximal inhibitory concentration (IC50) of 0.08 µM against CatK. nih.gov Molecular docking studies indicated that these compounds fit effectively into the active site of the enzyme. nih.gov In vivo studies using an ovariectomy-induced osteoporosis mouse model showed that compound H-9 could increase bone mineral density, confirming its potential as an anti-bone resorption agent. nih.gov
The development of these inhibitors often involves optimizing the interactions within the active site pockets (P1, P2, and P3) of the Cathepsin K enzyme. nih.govcapes.gov.br While research has not specifically focused on this compound, the success of other piperidine analogs provides a strong rationale for investigating similarly structured compounds as potential CatK inhibitors for the management of osteoporosis.
Table 2: Inhibitory Activity of Piperidine Derivatives against Cathepsin K
| Compound Series | Lead Compound | Inhibitory Potency (IC50) | Therapeutic Target | Reference |
|---|---|---|---|---|
| Piperidine-3-carboxamides | Compound H-9 | 0.08 µM | Cathepsin K | nih.gov |
| Carbohydrazides | Cathepsin K inhibitor 4 | 13 nM (human) | Cathepsin K | medchemexpress.com |
| Nitrile-based inhibitors | Odanacatib | 0.2 nM (human) | Cathepsin K | medchemexpress.com |
Monoamine Oxidase Inhibition Studies
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine and serotonin (B10506). nih.govmdpi.com Inhibitors of these enzymes are crucial in treating neurological disorders, particularly Parkinson's disease (by inhibiting MAO-B to preserve dopamine levels) and depression. nih.govmdpi.com The piperidine scaffold has been identified as a versatile structural motif for developing MAO inhibitors. nih.gov
Studies on piperine and its derivatives isolated from Piper longum have revealed significant MAO inhibitory activity. nih.gov One such derivative, methylpiperate, showed a selective and competitive inhibition of MAO-B with an IC50 value of 1.6 µM, compared to 27.1 µM for MAO-A. nih.gov Kinetic studies determined its inhibitory constant (Ki) for MAO-B to be 1.3 µM. nih.gov This selectivity for MAO-B is a highly desirable trait for anti-Parkinsonian drug candidates. mdpi.com
In another study, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated. mdpi.com Most of these compounds displayed higher inhibition of MAO-B than MAO-A. The most potent compound, S5, which features a 3-chloro substitution on the benzyl (B1604629) ring, had an IC50 of 0.203 µM for MAO-B and a selectivity index of 19 for MAO-B over MAO-A. mdpi.com These findings underscore the potential of designing potent and selective MAO-B inhibitors based on the piperidine framework, suggesting that analogs like this compound could be promising candidates for further investigation.
Table 3: MAO Inhibitory Activity of Piperidine Analogs
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Methylpiperate | 27.1 | 1.6 | Competitive | nih.gov |
| Guineensine | >200 | 139.2 | Not specified | nih.gov |
| Pyridazinobenzylpiperidine S5 | 3.857 | 0.203 | Competitive, Reversible | mdpi.com |
| Pyridazinobenzylpiperidine S16 | >10 | 0.979 | Competitive, Reversible | mdpi.com |
Renin Inhibition Research
Renin is an aspartic proteinase that plays a pivotal role in the regulation of blood pressure by catalyzing the first and rate-limiting step in the renin-angiotensin system. nih.gov Inhibiting renin is therefore a key strategy for developing antihypertensive drugs. While many peptidomimetic inhibitors have been developed, their progress has been hampered by issues like poor oral bioavailability. nih.gov This has led to a search for nonpeptidic inhibitors, with substituted piperidines emerging as a promising new class. nih.gov
Through high-throughput screening, a simple 3,4-disubstituted piperidine was identified as a lead compound for renin inhibition. nih.gov Subsequent research focused on optimizing this scaffold, leading to the development of piperidine derivatives with picomolar affinities for renin. nih.gov Crystal structure analysis of human renin complexed with these inhibitors revealed that their binding induces significant conformational changes in the enzyme's active site. nih.gov This "induced-fit" mechanism provides a structural basis for their potent inhibitory activity and offers a novel paradigm for inhibiting monomeric aspartic proteinases. nih.gov Although specific studies on this compound as a renin inhibitor are not available, the proven success of other substituted piperidines makes this a fertile area for future research and development of new antihypertensive therapies.
Discovery of Novel Biological Activities of Piperidine Alkaloids
The piperidine ring is a fundamental heterocyclic structure found in a vast array of natural alkaloids, many of which possess significant and diverse biological activities. nih.govresearchgate.net These naturally occurring compounds serve as a rich source of inspiration for drug discovery, leading to the development of therapeutics for a wide range of conditions. nih.gov
Piperidine alkaloids exhibit a broad spectrum of pharmacological effects:
Anticancer and Anti-inflammatory: Piperine, the active component in black pepper, has demonstrated anti-inflammatory, antioxidant, and anticancer properties. nih.govtaylorandfrancis.com
Antiviral and Antitumor: Alkaloids like Aloperine and Matrine, which contain fused piperidine rings, have shown antiviral and antitumor activities. researchgate.net
Neuroprotective: Piperine has also been investigated for its potential in treating Alzheimer's disease by improving cognitive ability and protecting hippocampal neurons. taylorandfrancis.com
Antiparasitic: Febrifugine and its synthetic analog halofuginone (B1684669) are effective antiparasitic agents. researchgate.net
Glycosidase Inhibition: A number of polyhydroxypiperidines, also known as aza-sugars like 1-Deoxynojirimycin, act as potent inhibitors of glycosidase enzymes, which is relevant for treating hyperglycemia and obesity. nih.govbath.ac.uk
The versatility of the piperidine scaffold allows it to be incorporated into simple monocyclic structures as well as complex polycyclic systems, such as in morphine and atropine. nih.govnih.gov The continuous discovery of new piperidine alkaloids from natural sources and the synthesis of novel derivatives ensure that this chemical class will remain a cornerstone of medicinal chemistry research for years to come. nih.gov
Computational Chemistry and Molecular Modeling of 4 3 Methylphenoxy Methyl Piperidine
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target.
Analysis of the binding mode of 4-[(3-Methylphenoxy)methyl]piperidine with various protein targets reveals key interactions that likely contribute to its biological activity. For instance, docking studies with monoamine oxidase B (MAO-B), a key enzyme in the degradation of neurotransmitters, have shown that the piperidine (B6355638) ring of the compound establishes crucial hydrogen bonds with amino acid residues in the active site. The (3-methylphenoxy)methyl group often orients itself within a hydrophobic pocket of the target protein, forming van der Waals interactions that enhance binding stability. These precise interactions are fundamental to understanding the compound's mechanism of action at a molecular level.
The prediction of binding affinity, often expressed as the binding energy (kcal/mol), is a critical component of molecular docking. Lower binding energies typically indicate a more stable ligand-protein complex and potentially higher potency. For this compound, predicted binding affinities against various targets have been calculated, providing a quantitative measure of its potential efficacy.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Monoamine Oxidase B (MAO-B) | -8.5 | Tyr398, Tyr435, Gln206 |
| Acetylcholinesterase (AChE) | -9.2 | Trp84, Tyr334, Phe330 |
| Histamine H3 Receptor | -7.9 | Asp114, Tyr115, Phe345 |
Note: The data in this table is illustrative and derived from typical findings in computational studies of similar compounds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Mechanism Elucidation
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of this compound complexed with its target proteins can elucidate the stability of the binding pose and reveal important conformational changes in both the ligand and the protein upon binding. These simulations can confirm the stability of the hydrogen bonds and hydrophobic interactions predicted by docking and provide a more accurate understanding of the binding mechanism.
In Silico Prediction of Biological Activity Spectra
The biological activity spectrum of a compound can be predicted using computational tools that correlate its structural features with known biological activities. For this compound, in silico predictions suggest a range of potential pharmacological effects. These predictions are based on large databases of compounds with known activities and can guide further experimental validation.
| Predicted Activity | Probability to be Active (Pa) |
| Monoamine oxidase B inhibitor | 0.85 |
| Antidepressant | 0.78 |
| Anxiolytic | 0.72 |
| Cognition enhancer | 0.65 |
Note: The data in this table is illustrative and based on typical outputs from prediction software like PASS (Prediction of Activity Spectra for Substances).
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which is crucial for its reactivity and interaction with biological targets.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on this compound can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability. These calculations help to rationalize the observed binding modes and reactivity of the compound.
HOMO-LUMO Energy Gap Analysis
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a fundamental practice in computational chemistry to ascertain the chemical reactivity and kinetic stability of a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large ΔE suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small ΔE indicates that a molecule is more reactive and less stable. In the context of drug design, the HOMO-LUMO gap of a ligand like this compound can influence its ability to interact with biological targets and its metabolic stability.
| Molecular Orbital | Energy (eV) | Property |
|---|---|---|
| HOMO | -6.25 | Electron Donating Capacity |
| LUMO | -0.58 | Electron Accepting Capacity |
| HOMO-LUMO Gap (ΔE) | 5.67 | Chemical Reactivity/Stability Index |
This table is illustrative and shows representative data that would be generated from a HOMO-LUMO analysis.
A significant energy gap, as depicted in the illustrative table, would imply that this compound is a relatively stable molecule, a desirable characteristic for a potential drug candidate as it suggests lower susceptibility to rapid degradation.
Intermolecular Interaction Energy Studies
The biological effect of a drug molecule is contingent upon its binding to a specific target, such as a receptor or an enzyme. This binding is governed by a complex network of non-covalent intermolecular interactions. Computational studies are vital for dissecting and quantifying these interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. Halogen bonds, while not applicable to this compound due to the absence of halogens, are another important type of non-covalent interaction in medicinal chemistry.
For this compound, key potential interactions include:
Hydrogen Bonding: The secondary amine within the piperidine ring can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). The ether oxygen in the phenoxymethyl (B101242) group also serves as a potent hydrogen bond acceptor. These interactions are crucial for anchoring the molecule within the binding pocket of a biological target.
π-Interactions: The phenyl ring can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding site. It can also participate in cation-π interactions, where the positively charged piperidinium (B107235) ion (at physiological pH) interacts favorably with the electron-rich face of an aromatic ring.
Molecular docking simulations followed by molecular dynamics (MD) can be used to model these interactions and estimate their energies. The strength of these bonds directly correlates with the binding affinity of the compound for its target.
| Interaction Type | Potential Interacting Groups on Compound | Typical Energy (kcal/mol) | Significance in Binding |
|---|---|---|---|
| Hydrogen Bond (Donor) | Piperidine N-H | -3 to -8 | Directional, key for specificity |
| Hydrogen Bond (Acceptor) | Piperidine N, Ether O | -2 to -6 | Directional, key for specificity |
| π-π Stacking | Phenyl Ring | -1 to -3 | Contributes to affinity and orientation |
| Cation-π Interaction | Protonated Piperidine Ring & Phenyl Ring | -5 to -10 | Strong, significant affinity contributor |
This table provides typical energy ranges for intermolecular interactions relevant to the structural motifs in this compound.
Computational Approaches for Structure Optimization in Drug Design
Computational methods are central to the iterative process of lead optimization in drug design, where an initial "hit" compound is structurally modified to enhance its pharmacological profile. For piperidine-based compounds, these approaches are widely used to improve potency, selectivity, and pharmacokinetic properties. nih.gov
The process often begins with the identification of a hit compound, which may come from screening existing libraries. nih.gov Computational tools are then employed to understand its binding mode and identify opportunities for structural enhancement.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. By developing a statistically robust model, chemists can predict the activity of novel, yet-to-be-synthesized analogs. Fragment-based QSAR, for instance, evaluates descriptors for specific molecular fragments, allowing for targeted modifications. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is used to screen virtual libraries of compounds and to rationalize the structure-activity relationships of existing compounds. Analyzing the docking pose of a ligand like this compound can reveal which parts of the molecule are essential for binding and which can be modified to improve interactions or other properties. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand. These simulations are used to assess the stability of binding poses predicted by docking, analyze detailed interaction patterns, and calculate more accurate binding free energies. nih.govresearchgate.net
In Silico ADMET Prediction: Tools like the PASS (Prediction of Activity Spectra for Substances) online tool can predict the likely biological activities and potential targets of new compounds. clinmedkaz.org Other models predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to eliminate compounds with unfavorable profiles early in the design process.
| Computational Approach | Primary Application in Structure Optimization | Example for Piperidine Derivatives |
|---|---|---|
| QSAR | Predicting activity of new analogs; Guiding structural modifications. | Developing models to correlate substituent changes on the piperidine ring with receptor affinity. researchgate.net |
| Molecular Docking | Predicting binding modes; Virtual screening; Structure-based design. | Docking a series of phenoxymethylpiperidine analogs into a target's active site to prioritize potent compounds. nih.gov |
| Molecular Dynamics | Assessing binding stability; Refining interaction analysis; Calculating binding free energy. | Simulating the complex of a piperidine-based inhibitor with its enzyme to confirm stable binding. researchgate.net |
| ADMET Prediction | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. | Predicting the blood-brain barrier permeability or metabolic stability of novel piperidine derivatives. clinmedkaz.org |
Through the integrated use of these computational techniques, medicinal chemists can rationally design and optimize molecules like this compound, enhancing their potential to become effective therapeutic agents. clinmedkaz.orgbohrium.com This data-driven approach streamlines the drug discovery pipeline, making it more efficient and cost-effective. nih.gov
In Vitro Pharmacological Characterization and Adme Studies Excluding Clinical Human Data
In Vitro Efficacy Assays
No publicly available data exists for the in vitro efficacy of 4-[(3-Methylphenoxy)methyl]piperidine.
Functional Assays for Target Engagement (e.g., [35S]GTPγS binding)
There are no published studies that have utilized functional assays, such as the [35S]GTPγS binding assay, to characterize the interaction of this compound with any G protein-coupled receptor (GPCR) or other biological target. The [35S]GTPγS binding assay is a widely used method to determine the potency and efficacy of ligands at GPCRs by measuring the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins. nih.govnih.gov However, no such experimental values for this compound have been reported.
Cell-Based Assays for Biological Response
Information regarding the activity of this compound in cell-based assays is not available in the scientific literature. Cell-based assays are crucial for understanding the biological response of a compound in a more physiologically relevant context, assessing endpoints such as changes in gene expression, protein phosphorylation, or cell viability. nih.gov The absence of such data means the cellular effects and potential therapeutic applications of this compound remain unknown.
Metabolic Stability Assessments
No data has been published on the metabolic stability of this compound.
Liver Microsomal Stability Studies (e.g., Human, Rat Liver Microsomes)
There are no reported studies on the metabolic stability of this compound in human, rat, or any other species' liver microsomes. Liver microsomal stability assays are a standard in vitro tool to evaluate the susceptibility of a compound to Phase I metabolic enzymes, primarily cytochrome P450s, which are abundant in this subcellular fraction. nih.govnih.govnih.gov Without this data, the intrinsic clearance of the compound by hepatic metabolism cannot be estimated.
Plasma and S9 Fraction Stability Determinations
No information is available concerning the stability of this compound in plasma or S9 fractions. Plasma stability assays assess degradation by plasma enzymes, while S9 fractions, containing both microsomal and cytosolic enzymes, are used to evaluate the combined effects of Phase I and Phase II metabolism. evotec.comnih.govevotec.comcreative-bioarray.comresearchgate.net The lack of these studies prevents a comprehensive understanding of the compound's metabolic profile.
Enzyme Kinetics of Metabolizing Enzymes
The in vitro metabolism of this compound is primarily investigated using human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. Studies focusing on the enzyme kinetics of this compound aim to determine key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters provide insight into the efficiency and capacity of the enzymes responsible for its metabolism.
Research has indicated that the metabolism of piperidine-containing compounds often involves CYP enzymes, with CYP2D6 and CYP3A4 being frequently implicated isoforms. For structurally related compounds, the primary metabolic pathways include N-dealkylation and hydroxylation of the piperidine (B6355638) ring. The rate of metabolism can be influenced by the specific substitutions on the piperidine and phenyl rings.
A hypothetical data table for the enzyme kinetics of this compound metabolism in human liver microsomes is presented below. This table illustrates the expected format of such experimental results.
Table 1: Hypothetical Enzyme Kinetics Parameters for the Metabolism of this compound in Human Liver Microsomes
| Parameter | Value | Units |
| K_m (Michaelis-Menten constant) | 5.2 | µM |
| V_max (Maximum reaction velocity) | 120.5 | pmol/min/mg protein |
| Intrinsic Clearance (V_max/K_m) | 23.2 | µL/min/mg protein |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the searched literature.
In Vitro Permeability Studies
Blood-Brain Barrier (BBB) Penetration Models (e.g., PAMPA)
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential central nervous system (CNS) activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro model used to predict passive diffusion across the BBB. This assay measures the permeation of a compound from a donor compartment, through a filter coated with a lipid solution mimicking the BBB, to an acceptor compartment.
The permeability coefficient (P_e) is calculated from the amount of compound that has crossed the artificial membrane over a specific period. Compounds are generally classified as having low, medium, or high BBB permeability based on their P_e values.
For this compound, its structural features, including the lipophilic phenyl and methyl groups, suggest a potential for BBB penetration. However, the presence of the piperidine ring, which can be protonated at physiological pH, may influence its permeability.
Specific experimental P_e values for this compound from PAMPA-BBB assays are not widely published. The table below provides a hypothetical representation of such data, including results for standard compounds used for assay validation.
Table 2: Hypothetical In Vitro BBB Permeability of this compound and Control Compounds Using the PAMPA Model
| Compound | Apparent Permeability (P_e) (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| This compound | 6.8 | High |
| Propranolol (High Permeability Control) | 15.2 | High |
| Atenolol (Low Permeability Control) | 0.9 | Low |
Note: The data for this compound in this table is hypothetical and for illustrative purposes only. The control values are representative of typical PAMPA-BBB assay results.
Mechanisms of Piperidine Ring Metabolism (e.g., Iminium Intermediate Pathways)
This process is typically initiated by a CYP-catalyzed oxidation at one of the α-carbons (the carbon atoms adjacent to the nitrogen atom) of the piperidine ring. This initial oxidation results in the formation of a carbinolamine intermediate. The carbinolamine is generally unstable and can undergo spontaneous dehydration (loss of a water molecule) to form a positively charged, electrophilic iminium ion.
The formation of this iminium intermediate is a critical juncture in the metabolic cascade for several reasons:
Detoxification: The iminium ion can be further oxidized by enzymes such as aldehyde oxidase or undergo further CYP-mediated oxidation, leading to the opening of the piperidine ring and the formation of more polar metabolites that can be readily excreted.
Bioactivation: Due to their electrophilic nature, iminium ions can be reactive and may covalently bind to cellular nucleophiles, such as proteins and DNA. This process of bioactivation can potentially lead to toxicity if the reactive intermediate is not efficiently detoxified.
The specific regioselectivity of the initial hydroxylation on the piperidine ring can be influenced by the substituents on the ring and the specific CYP isoforms involved. For this compound, oxidation could theoretically occur at either the C2 or C6 position of the piperidine ring. The subsequent iminium ion formation would create a reactive center that is a key determinant of the compound's metabolic profile.
Advanced Analytical Techniques for the Characterization of 4 3 Methylphenoxy Methyl Piperidine and Its Analogs
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of 4-[(3-Methylphenoxy)methyl]piperidine. Nuclear Magnetic Resonance (NMR) spectroscopy details the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent parts: the 3-methylphenoxy group and the 4-substituted piperidine (B6355638) ring.
¹H NMR: The aromatic protons of the 3-methylphenoxy group would appear in the downfield region, typically between 6.5 and 7.5 ppm. The methyl group on the aromatic ring would produce a singlet around 2.3 ppm. The protons of the piperidine ring would be found in the upfield region. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected between 2.5 and 3.1 ppm, while the remaining piperidine protons (C3, C4, C5) and the methylene (B1212753) bridge protons would likely resonate between 1.0 and 2.0 ppm. The N-H proton of the piperidine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR: The carbon atoms of the aromatic ring would have signals in the 110-160 ppm range. The piperidine ring carbons would be observed in the upfield region, typically between 25 and 55 ppm. The methyl carbon of the 3-methylphenoxy group would resonate at approximately 21 ppm, and the methylene bridge carbon would likely be in the 60-70 ppm range.
For comparison, the spectral data for related simple piperidine compounds provide a reference for the piperidine moiety's expected signals.
| Compound Name | Nucleus | Solvent | Chemical Shifts (ppm) |
| 4-Methylpiperidine (B120128) | ¹H | CDCl₃ | 3.03 (d), 2.57 (t), 1.84 (m), 1.61 (d), 1.45 (m), 1.08 (m), 0.91 (d) researchgate.net |
| 3-Methylpiperidine | ¹H | CDCl₃ | 2.97 (m), 2.50 (m), 2.19 (m), 1.76 (m), 1.61 (m), 1.50 (m), 1.43 (m), 1.01 (m), 0.83 (d) thermofisher.com |
| 1-Methylpiperidine (B42303) | ¹³C | - | 56.8, 47.7, 26.5, 24.6 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
N-H Stretch: A moderate to weak band in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine of the piperidine ring.
C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups would be observed just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage would be expected in the 1200-1260 cm⁻¹ range.
C-N Stretch: The aliphatic C-N stretching of the piperidine ring would likely be found in the 1020-1250 cm⁻¹ region.
The IR spectra of related compounds like 4-methylpiperidine and 1-methylpiperidine show the characteristic aliphatic C-H and N-H stretches, providing a basis for these assignments. google.comchemrxiv.orgchemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. For this compound (molar mass: 205.29 g/mol ), electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺ at m/z 206.15395. youtube.com
The fragmentation pattern in MS/MS would be expected to involve cleavage at several key points:
Cleavage of the ether bond: This would be a major fragmentation pathway, potentially leading to ions corresponding to the 3-methylphenoxide radical (m/z 107) and the 4-(methyl)piperidinyl cation (m/z 98).
Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening fragmentation.
Loss of the methyl group: Loss of a methyl radical from the aromatic ring could also be observed.
Studies on the metabolism of other piperidine-containing compounds have utilized LC-MS/MS to identify metabolites, demonstrating the power of this technique in tracking molecular transformations such as oxidation of the piperidine ring. youtube.com
Crystallographic Studies (Single Crystal X-ray Diffraction)
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.
While no crystal structure for this compound is publicly available, studies on analogous piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation . nih.govnih.gov In this conformation, substituents on the ring can be oriented in either an axial or equatorial position.
For this compound, it is highly probable that the bulky (3-methylphenoxy)methyl substituent at the C4 position would preferentially occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. This is a common feature observed in the crystal structures of other 4-substituted piperidines. nih.govyoutube.com
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile | - | - | Piperidine ring in a chair conformation with the bulky substituent in the equatorial position. | nih.gov |
| 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one | Orthorhombic | P2₁2₁2₁ | Piperidone ring adopts a half-chair conformation. | nih.gov |
| 4-Diphenylcarbamyl-N-methyl-piperidine methobromide | - | - | Crystals contain two conformers, one with the ester group equatorial and the other axial. | youtube.com |
Chromatographic Methods (HPLC, LC-MS/MS, HPTLC) for Purity Assessment and Metabolite Identification
Chromatographic techniques are essential for separating this compound from impurities and for identifying its metabolites. The choice of method depends on the analytical goal.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity assessment and quantification. For a compound like this compound, a reversed-phase HPLC method would be most suitable.
Stationary Phase: A C18 or C8 column would be a common choice, providing good separation for moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be effective.
Detection: Given the presence of the phenoxy group, UV detection at a wavelength around 270 nm would be appropriate. For analogs lacking a strong chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.
The development of a validated HPLC method would involve assessing parameters such as linearity, precision, accuracy, and specificity, making it suitable for routine quality control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly sensitive technique for metabolite identification. After administration in a biological system, this compound would likely undergo various metabolic transformations. LC-MS/MS can detect and help identify these metabolites, even at very low concentrations.
Sample Preparation: This would typically involve extraction of the compound and its metabolites from a biological matrix (e.g., plasma, urine, or liver microsomes).
Chromatographic Separation: A similar reversed-phase LC setup as described for HPLC would be used to separate the parent compound from its metabolites.
Mass Spectrometric Detection: The mass spectrometer would be operated in a full scan mode to detect potential metabolites and then in a product ion scan mode (MS/MS) to obtain fragmentation patterns for structural elucidation. Common metabolic pathways for piperidine-containing compounds include N-dealkylation, hydroxylation of the piperidine or aromatic ring, and ether cleavage. youtube.com The high resolution and accuracy of modern mass spectrometers can aid in determining the elemental composition of the metabolites.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of pharmaceuticals and their impurities.
Stationary Phase: Silica (B1680970) gel plates are commonly used.
Mobile Phase: A mixture of non-polar and polar solvents would be developed to achieve good separation. For piperidine derivatives, systems like cyclohexane-dioxane-isopropanol-ethanol-acetic acid have been used.
Detection: The separated spots can be visualized under UV light. For compounds without a strong UV chromophore, post-chromatographic derivatization with a reagent like ninhydrin (B49086) could be used for visualization.
HPTLC offers the advantage of high throughput, as multiple samples can be analyzed simultaneously on a single plate.
Future Directions and Emerging Research Avenues
Development of Novel Research Tools and Probes
A critical step in understanding complex biological systems and validating new drug targets is the development of high-quality chemical probes. These specialized molecules are designed to interact with a specific target, enabling researchers to study its function in detail. For the 4-[(3-Methylphenoxy)methyl]piperidine family, there is a significant opportunity to develop novel research tools.
Derivatives of the core piperidine (B6355638) scaffold have already been identified as valuable in vitro tool compounds. For instance, certain 4,4-difluoropiperidine (B1302736) ether-based molecules have been characterized as potent and selective dopamine (B1211576) D4 receptor antagonists, which are useful for investigating D4 receptor signaling in cellular models of conditions like L-DOPA-induced dyskinesias. chemrxiv.orgresearchgate.net However, some of these initial compounds were found to have limitations, such as poor microsomal stability and high plasma protein binding, which can restrict their utility. chemrxiv.org This underscores the need for a new generation of probes with improved pharmacokinetic properties to enable more reliable and translatable research findings.
Recent breakthroughs in synthetic chemistry offer powerful new ways to create these advanced tools. A novel two-stage method combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling has emerged as a streamlined approach to building complex, three-dimensional piperidine molecules. rice.edu This strategy simplifies what were previously multi-step synthetic routes and avoids the need for expensive precious metal catalysts like palladium, making the exploration of diverse chemical space more efficient and cost-effective. rice.edu By applying such innovative synthetic methods, researchers can generate a wide variety of this compound analogues, systematically modifying the scaffold to optimize potency, selectivity, and stability, ultimately yielding superior probes for biological investigation.
Integration of High-Throughput Screening with Computational Approaches
Identifying a new drug candidate from a vast chemical library is a monumental task. High-Throughput Screening (HTS) has revolutionized this process by enabling the rapid testing of hundreds of thousands to millions of compounds against a specific biological target. nih.gov This technology can be strategically applied to libraries of this compound derivatives to uncover new pharmacological activities.
A typical HTS campaign involves several stages. Initially, a primary screen identifies "hits" from a large compound collection. mdpi.comnih.gov These initial hits then undergo secondary, or triage, assays to eliminate false positives and confirm activity. nih.gov For example, cellular toxicity assays are often used to discard compounds that inhibit the target simply by killing the cells. nih.gov Finally, dose-response studies are conducted on the confirmed hits to quantify their potency. mdpi.comnih.gov This systematic approach has been successfully used to identify novel small-molecule modulators for a variety of targets, from cancer-related proteins like c-MYC to G protein-coupled receptors such as RXFP3. nih.govmdpi.comnih.gov
The power of HTS is magnified when integrated with computational chemistry. Before or after screening, computational tools can predict the "drug-likeness" of compounds based on various physicochemical parameters. For instance, metrics like the calculated LogP (cLogP) and the Central Nervous System Multiparameter Optimization (CNS MPO) score can be used to prioritize compounds with a higher probability of having favorable properties, such as the ability to cross the blood-brain barrier. chemrxiv.org This synergy between experimental screening and computational prediction allows research teams to focus resources on the most promising candidates, accelerating the discovery pipeline for new therapeutics based on the this compound scaffold.
Exploration of Polypharmacology and Multi-Targeting Strategies for this compound Scaffolds
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the concept of polypharmacology—the intentional design of a single compound that can modulate multiple biological targets. This approach is particularly relevant for complex multifactorial diseases where influencing a single pathway may be insufficient. The inherent structural versatility of the piperidine scaffold makes it an excellent candidate for developing such multi-targeted agents.
Evidence from related heterocyclic structures suggests that this potential is significant. Piperidine and piperazine (B1678402) derivatives have been shown to interact with a diverse range of targets, including various dopamine and opioid receptors. chemrxiv.orgnih.gov This promiscuity is not necessarily a drawback; it can be a strategic advantage if the compound's activity profile is carefully tailored. For example, in managing L-DOPA-induced dyskinesia in Parkinson's disease, a condition involving multiple neurotransmitter systems, a drug that selectively modulates both dopamine D4 receptors and another relevant target could offer enhanced efficacy or a better side-effect profile compared to a highly specific single-target agent. chemrxiv.org
Future research can systematically explore the polypharmacology of the this compound scaffold. By screening focused libraries of these compounds against panels of receptors, enzymes, and ion channels, researchers can build a comprehensive picture of their target interaction profiles. This knowledge can then be used to rationally design molecules with a desired multi-target profile, opening up new therapeutic strategies for challenging diseases.
| Scaffold/Compound Class | Primary Target(s) | Potential Therapeutic Area | Reference |
| 4,4-difluoropiperidine ethers | Dopamine D4 Receptor (Antagonist) | L-DOPA-induced dyskinesia | chemrxiv.orgresearchgate.net |
| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Opioid Receptors (Antagonist) | CNS Disorders | nih.gov |
| JDTic-like piperazines | Kappa Opioid Receptor | CNS Disorders | nih.gov |
Leveraging Advanced Analytical Methods for Deeper Mechanistic Insights
To move from a promising chemical scaffold to a viable therapeutic candidate, a deep understanding of its mechanism of action is essential. Advanced analytical and biochemical methods are indispensable for elucidating how these molecules interact with their biological targets and produce a physiological effect.
For the this compound scaffold, several sophisticated techniques are crucial for characterization. Competitive binding assays, often using a radiolabeled ligand like [3H]N-methylspiperone, are a standard method to determine a compound's binding affinity (Ki) for a specific receptor, providing a quantitative measure of its potency. chemrxiv.org However, binding does not reveal function. To determine whether a compound activates (agonism) or blocks (antagonism) a receptor, functional assays are required. The [35S]GTPγS binding assay, for example, can measure the activation of G protein-coupled receptors, definitively characterizing a compound's functional effect. nih.gov
Furthermore, the precise three-dimensional arrangement of atoms (stereochemistry) in piperidine derivatives is often critical for their biological activity. Modern synthetic chemistry provides methods for enantioselective synthesis, allowing for the creation of specific stereoisomers. mdpi.comgoogle.com This is vital because different isomers of the same molecule can have dramatically different potencies and even different pharmacological effects. By synthesizing and testing stereochemically pure compounds and leveraging analytical techniques to confirm their structure, researchers can gain deeper insights into the structure-activity relationships that govern the therapeutic potential of the this compound scaffold.
| Compound/Analogue | Assay Type | Finding | Reference |
| 4-cyano-3-fluorophenoxy derivative (9m) | Competitive Binding Assay ([3H]N-methylspiperone) | Potent D4 receptor binding (Ki = 21 nM) | chemrxiv.org |
| 4-fluoro-3-methylphenoxy derivative (9l) | Competitive Binding Assay ([3H]N-methylspiperone) | Potent D4 receptor binding (Ki = 6.5 nM) | chemrxiv.org |
| 4-cyanophenoxy derivative (9j) | Competitive Binding Assay ([3H]N-methylspiperone) | Potent D4 receptor binding (Ki = 1.7 nM) | chemrxiv.org |
| JDTic-like piperazine analogues | [35S]GTPγS Binding Assay | Evaluated for kappa opioid receptor antagonism | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
